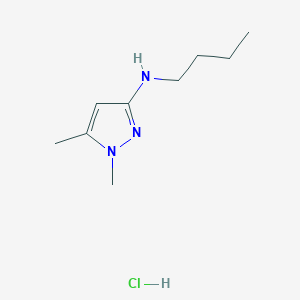

N-butyl-1,5-dimethylpyrazol-3-amine;hydrochloride

CAS No.:

Cat. No.: VC16407102

Molecular Formula: C9H18ClN3

Molecular Weight: 203.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18ClN3 |

|---|---|

| Molecular Weight | 203.71 g/mol |

| IUPAC Name | N-butyl-1,5-dimethylpyrazol-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H17N3.ClH/c1-4-5-6-10-9-7-8(2)12(3)11-9;/h7H,4-6H2,1-3H3,(H,10,11);1H |

| Standard InChI Key | IFBXXRMWWCLSMZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCNC1=NN(C(=C1)C)C.Cl |

Introduction

N-butyl-1,5-dimethylpyrazol-3-amine;hydrochloride is a synthetic chemical compound belonging to the pyrazole class. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. This specific compound has garnered attention in medicinal chemistry and agricultural research due to its potential biological activities and versatile applications.

Synthesis Process

The synthesis of N-butyl-1,5-dimethylpyrazol-3-amine;hydrochloride involves multi-step organic reactions:

-

Starting Material: The process begins with 1,5-dimethylpyrazol-3-amine.

-

Alkylation Reaction: This intermediate undergoes alkylation with n-butyl bromide or n-butyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

-

Formation of Hydrochloride Salt: The resulting butyl-substituted pyrazole derivative is treated with hydrochloric acid to yield the final hydrochloride salt.

This synthesis pathway is efficient and provides high yields under controlled conditions.

Mechanism of Action

The mechanism of action for N-butyl-1,5-dimethylpyrazol-3-amine;hydrochloride depends on its application:

-

Biological Systems: It may interact with enzymes or receptors due to its amine functionality and pyrazole scaffold, potentially modulating biological pathways.

-

Chemical Reactions: The compound can participate in typical amine or pyrazole-based reactions, such as nucleophilic substitutions or coordination with metal ions.

Medicinal Chemistry

N-butyl-1,5-dimethylpyrazol-3-amine;hydrochloride serves as a scaffold for drug development due to its structural versatility. Pyrazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties, suggesting potential therapeutic applications for this compound.

Agricultural Chemistry

In agricultural research, pyrazole derivatives are studied for their role as pesticides or plant growth regulators. This compound's ability to interact with biological systems makes it a candidate for such uses.

Current Research

While specific studies on N-butyl-1,5-dimethylpyrazol-3-amine;hydrochloride remain limited, related pyrazole derivatives have been extensively investigated for:

-

Enzyme inhibition (e.g., cyclooxygenase inhibitors).

-

Antimicrobial activity against bacterial and fungal strains.

-

Metal chelation properties for catalysis or material science.

Future Directions

Further research is needed to explore:

-

Biological Activity: Screening for pharmacological effects such as anti-inflammatory or anticancer properties.

-

Agricultural Applications: Evaluating efficacy as a pesticide or plant growth regulator.

-

Material Science: Investigating its role in coordination chemistry and catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume